

Ezetimibe D4 chemical structure and properties

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Ezetimibe-D4: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ezetimibe-D4 is the deuterated analog of Ezetimibe, a potent cholesterol absorption inhibitor. It serves as an indispensable tool in clinical and preclinical research, primarily as an internal standard for the quantification of Ezetimibe in biological matrices using mass spectrometry-based assays.[1][2] The substitution of four hydrogen atoms with deuterium on the fluorophenyl ring provides a distinct mass shift, enabling precise and accurate measurement of the parent drug without interfering with its chemical properties. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and analytical applications of Ezetimibe-D4.

Chemical Structure and Properties

Ezetimibe-D4 is structurally identical to Ezetimibe, with the exception of four deuterium atoms on one of the p-fluorophenyl rings.

Chemical Structure:

Table 1: Physicochemical Properties of Ezetimibe-D4



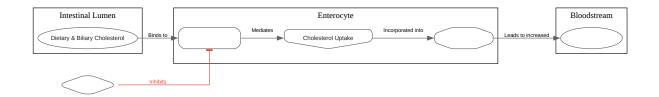
Property	Value	Reference(s)
Chemical Formula	C24H17D4F2NO3	[3][4]
Molecular Weight	413.45 g/mol	[5]
IUPAC Name	(3R,4S)-1-(4-fluorophenyl- 2,3,5,6-d4)-3-[(3S)-3-(4- fluorophenyl)-3- hydroxypropyl]-4-(4- hydroxyphenyl)azetidin-2-one	[6]
CAS Number	1093659-89-2, 1093659-90-5	[7][8]
Appearance	White to off-white solid	[6]
Melting Point	152-154 °C	[8]
Solubility	DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)	[6]
Purity	Typically ≥98%	[8]
Isotopic Purity	Typically ≥99% deuterated forms (d1-d4)	[3]

Note on CAS Numbers: Both CAS numbers 1093659-89-2 and 1093659-90-5 are used in literature and commercial listings for Ezetimibe-D4. The specific distinction may relate to the precise location of the deuterium atoms on the phenyl ring, though they are generally used interchangeably for the tetradeuterated compound on the N-phenyl ring.[7][9][10]

Mechanism of Action of Ezetimibe

Ezetimibe, and by extension Ezetimibe-D4, exerts its lipid-lowering effect by inhibiting the absorption of cholesterol from the small intestine. The primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border membrane of enterocytes.[11] By binding to NPC1L1, Ezetimibe blocks the uptake of dietary and biliary cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of hepatic LDL receptors, which increases the clearance of LDL-cholesterol from the bloodstream.





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Caption: Mechanism of action of Ezetimibe in inhibiting cholesterol absorption.

Synthesis of Ezetimibe-D4

The synthesis of Ezetimibe-D4 typically involves a multi-step process, with the key step being the introduction of deuterium atoms. A common strategy is to utilize a deuterated starting material, such as [2H5]fluorobenzene, to construct the deuterated p-fluorophenyl moiety of the Ezetimibe molecule. One reported synthesis involves a seven-step sequence to produce [2H4]Ezetimibe with a good overall yield.[1][12]



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Caption: High-level workflow for the synthesis of Ezetimibe-D4.

Experimental Protocols Quantification of Ezetimibe in Human Plasma using LC-MS/MS

This protocol outlines a general method for the determination of Ezetimibe in human plasma using Ezetimibe-D4 as an internal standard.



- a. Sample Preparation (Liquid-Liquid Extraction)
- To 200 μL of human plasma in a polypropylene tube, add 20 μL of Ezetimibe-D4 internal standard solution (e.g., 50 ng/mL in methanol).
- Vortex the sample for 10 seconds.
- Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and dichloromethane).
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
- b. Chromatographic Conditions
- HPLC System: Agilent 1200 series or equivalent.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- c. Mass Spectrometric Conditions



- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
- Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ezetimibe: m/z 408.3 → 271.1
 - Ezetimibe-D4: m/z 412.0 → 275.1[13]
- Optimization: Ion source parameters such as declustering potential, collision energy, and ion spray voltage should be optimized for maximum sensitivity.

Quality Control of Ezetimibe-D4 Reference Standard

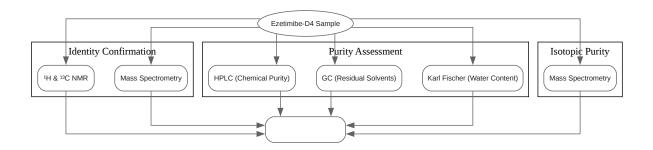
The quality of Ezetimibe-D4 as an internal standard is critical for accurate bioanalysis. The following tests are typically performed and documented in a Certificate of Analysis.

- a. Identity Confirmation
- ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of deuterium labeling. The absence of specific proton signals in the ¹H NMR spectrum confirms deuteration.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. Highresolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
- b. Purity Assessment
- High-Performance Liquid Chromatography (HPLC): To determine the chemical purity by assessing the peak area percentage of the main component against any impurities. A typical method would use a C18 column with a UV detector.
- Residual Solvents: Gas chromatography (GC) is used to quantify any residual solvents from the synthesis process.
- Water Content: Karl Fischer titration is used to determine the water content.



c. Isotopic Purity Determination

 Mass Spectrometry (MS): The isotopic enrichment is determined by analyzing the mass spectrum of the compound. The relative intensities of the ions corresponding to the deuterated (M+4) and non-deuterated (M) species are measured to calculate the percentage of isotopic purity.



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Caption: Quality control workflow for Ezetimibe-D4 reference standard.

Conclusion

Ezetimibe-D4 is a crucial analytical tool for the accurate quantification of Ezetimibe in biological samples. Its well-defined chemical structure, distinct mass, and similar physicochemical properties to the parent drug make it an ideal internal standard for LC-MS/MS applications. A thorough understanding of its synthesis, quality control, and analytical application, as detailed in this guide, is essential for researchers and drug development professionals to ensure the generation of reliable and reproducible data in pharmacokinetic and metabolic studies.

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